molecular formula C11H12N2O5 B113050 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 81864-61-1

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B113050
CAS No.: 81864-61-1
M. Wt: 252.22 g/mol
InChI Key: DYQUOBYQMFRMHM-UHFFFAOYSA-N
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Description

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Degradation and Toxicity

  • Advanced Oxidation Processes (AOPs) have been utilized to degrade acetaminophen, a compound with a somewhat related structure to benzodiazepines, examining the by-products and their biotoxicity. This research may provide a framework for understanding how similar compounds could be broken down environmentally and the potential risks associated with their degradation products (Qutob et al., 2022).

Pharmacological Insights and Therapeutic Efficacy

  • Various benzodiazepines, including those structurally related to the compound , have been reviewed for their therapeutic efficacy in conditions like epilepsy and anxiety disorders. These studies highlight the broad spectrum of activity against various types of epilepsy and suggest potential uses in treating mood disorders (Finder et al., 1976).

Synthetic and Medicinal Chemistry

  • Synthetic methodologies and the biological activities of benzazepines, including 3-benzazepines, have been explored, indicating the chemical versatility and therapeutic potential of this class of compounds. These insights could guide future research into similar compounds for various medical applications (Kawase et al., 2000).

Novel Pharmacological Agents

  • The exploration of novel synthetic opioids and other psychoactive substances derived from benzodiazepine analogs, highlighting the continuous evolution of psychoactive research chemicals in the illicit drug market. This research underscores the importance of monitoring and studying new compounds for their pharmacological properties and potential risks (Sharma et al., 2018).

Properties

IUPAC Name

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQUOBYQMFRMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.5 g of 7-acetamino-3,4-dihydro-2H-1,5-benzodioxepine were placed in 50 ml of glacial acetic acid and nitrated at 15°-20° C. with 7 ml of nitric acid in 20 ml of glacial acetic acid by dropwise addition, the crystals passing into solution only after the addition of a quarter of the nitric acid. The product separated out, but was stirred for an additional 3 hours, then removed under suction and washed with water and methanol. 15.6 g (94.9% of theory) of 7-acetamino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine of melting point 139°-140° C. were obtained.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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